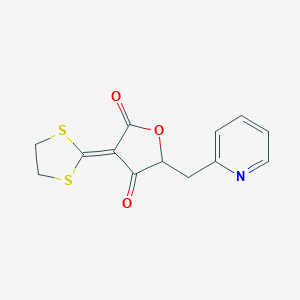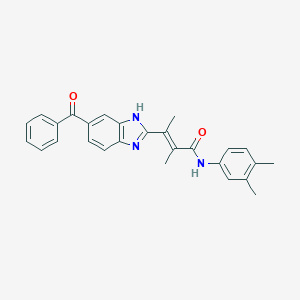
3-(1,3-dithiolan-2-ylidene)-5-(2-pyridinylmethyl)-2,4(3H,5H)-furandione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dithiolan-2-ylidene)-5-(2-pyridinylmethyl)-2,4(3H,5H)-furandione, also known as N,N'-dicyclohexyl-2,6-pyridinedicarboxamide (DCP), is a small molecule that has gained significant attention in scientific research due to its various biological properties. DCP is a promising compound in the field of medicinal chemistry, mainly because of its potential as a therapeutic agent for treating various diseases.
作用機序
The mechanism of action of DCP is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. DCP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression. Inhibition of HDACs leads to changes in gene expression, which can result in cell cycle arrest and apoptosis. DCP has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways. Inhibition of PKC can lead to inhibition of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
DCP has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective effects. DCP has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. DCP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DCP has been shown to have anti-oxidant effects by scavenging free radicals. DCP has also been shown to have neuroprotective effects by inhibiting the formation of amyloid-beta plaques.
実験室実験の利点と制限
The advantages of using DCP in lab experiments include its ease of synthesis, low toxicity, and multiple biological activities. DCP has been shown to have significant anti-cancer activity, making it a promising therapeutic agent for treating various cancers. The limitations of using DCP in lab experiments include its low solubility in water, which can make it difficult to use in certain assays. DCP can also be unstable under certain conditions, which can affect its biological activity.
将来の方向性
There are several future directions for research on DCP. One area of research is to investigate the potential of DCP as a therapeutic agent for treating various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of research is to investigate the mechanism of action of DCP, which is not fully understood. Further studies are needed to determine the specific enzymes and signaling pathways targeted by DCP. Additionally, future research can focus on developing new analogs of DCP with improved pharmacological properties.
合成法
DCP can be synthesized by reacting 2,6-pyridinedicarboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 1,3-propanedithiol in the presence of triethylamine. The resulting product is then reacted with 2-pyridinemethanol to obtain DCP. The synthesis of DCP is a straightforward process and can be performed on a large scale.
科学的研究の応用
DCP has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, DCP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, DCP has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In diabetes research, DCP has been shown to improve glucose uptake and insulin sensitivity.
特性
分子式 |
C13H11NO3S2 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
3-(1,3-dithiolan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione |
InChI |
InChI=1S/C13H11NO3S2/c15-11-9(7-8-3-1-2-4-14-8)17-12(16)10(11)13-18-5-6-19-13/h1-4,9H,5-7H2 |
InChIキー |
GJCAQSUJIKGSLL-UHFFFAOYSA-N |
SMILES |
C1CSC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)S1 |
正規SMILES |
C1CSC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6Z)-6-[hydroxy-(4-methylphenyl)methylidene]-3,4-diphenylthieno[2,3-c]pyridazin-5-one](/img/structure/B290025.png)
![(6Z)-6-[hydroxy(phenyl)methylidene]-3,4-diphenylthieno[2,3-c]pyridazin-5-one](/img/structure/B290026.png)

![2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B290030.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)
![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290035.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)
![10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine](/img/structure/B290041.png)

![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)

![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)

![ethyl (3Z)-3-[(1-cyano-2-ethoxy-2-oxoethyl)hydrazinylidene]-5-methylpyrazole-4-carboxylate](/img/structure/B290049.png)